4-(3-Nitrophenoxy)benzaldehyde

Description

Structural Significance and Synthetic Utility in Contemporary Organic Chemistry

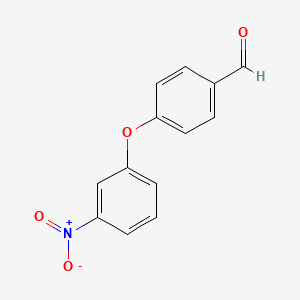

The structural and synthetic value of 4-(3-Nitrophenoxy)benzaldehyde is rooted in the distinct reactivity of its constituent parts. The molecule's architecture consists of two phenyl rings connected by an oxygen atom, with a formyl group (-CHO) on one ring and a nitro group (-NO2) in the meta position of the other. nih.govuni.lu This arrangement imparts specific electronic properties and multiple reactive sites within the molecule.

The aldehyde group is a cornerstone of its synthetic versatility, serving as an electrophilic center for a wide array of nucleophilic addition and condensation reactions. It readily participates in the formation of Schiff bases through reactions with primary amines, a fundamental transformation in the synthesis of imine-containing ligands and biologically relevant compounds. researchgate.net Furthermore, the aldehyde can undergo Wittig reactions to form alkenes, aldol (B89426) condensations to create β-hydroxy carbonyl compounds, and can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a diverse range of derivatives. researchgate.net

Simultaneously, the nitro group significantly influences the molecule's electronic nature and offers further opportunities for functionalization. As a strong electron-withdrawing group, it deactivates the phenyl ring to which it is attached towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. A key transformation for the nitro group is its reduction to an amino group (-NH2). This conversion dramatically alters the molecule's properties and introduces a nucleophilic site, enabling subsequent reactions such as diazotization or acylation, thereby expanding its synthetic utility for creating complex heterocyclic systems or azo compounds. researchgate.netajgreenchem.com

| Identifier | Value |

|---|---|

| Molecular Formula | C13H9NO4 nih.govuni.lu |

| Molecular Weight | 243.22 g/mol nih.gov |

| InChIKey | WNUYHWSDQVUOSY-UHFFFAOYSA-N uni.lu |

| PubChem CID | 54915250 nih.govuni.lu |

| Predicted XlogP | 3.0 uni.lu |

Emerging Research Trajectories and Interdisciplinary Applications

The unique structural features of this compound suggest its potential utility in several emerging areas of research, particularly in materials science and medicinal chemistry. Although specific applications of this exact isomer are not yet widely reported, the functionalities it possesses are hallmarks of molecules used in these advanced fields.

In materials science, the presence of a nitroaromatic system is a key feature in the design of nonlinear optical (NLO) materials. Compounds with strong electron-donating and electron-accepting groups, a category that derivatives of this molecule could fall into, are known to exhibit significant NLO properties. The diaryl ether backbone is also a common structural motif in high-performance polymers, suggesting that this compound could serve as a monomer or precursor for the synthesis of novel polymers with specific thermal or electronic properties.

In the context of medicinal chemistry, the compound serves as a scaffold for the development of new therapeutic agents. The aldehyde functional group is a key starting point for synthesizing a variety of heterocyclic compounds, which form the core of many pharmaceuticals. smolecule.com For instance, reactions like 1,3-dipolar cycloadditions involving nitro-substituted benzaldehydes can yield complex nitrogen-containing heterocycles. acs.org The nitroaromatic moiety itself is a known pharmacophore found in some antimicrobial and antiprotozoal drugs. Therefore, derivatives of this compound represent a potential, yet-to-be-explored avenue for discovering new biologically active molecules. Future research may focus on synthesizing libraries of compounds derived from this scaffold to screen for various biological activities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUVHWSDQVUOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Nitrophenoxy Benzaldehyde

Optimized Reaction Pathways and Catalytic Systems for Efficient Synthesis

The primary route for synthesizing 4-(3-nitrophenoxy)benzaldehyde is through a nucleophilic aromatic substitution (SNAr) reaction, typically an Ullmann-type condensation. This involves the coupling of a phenol (B47542) with an aryl halide. The two main variations are:

Reaction of 4-hydroxybenzaldehyde (B117250) with a 1-halo-3-nitrobenzene (e.g., 1-fluoro- or 1-chloro-3-nitrobenzene).

Reaction of 3-nitrophenol (B1666305) with a 4-halobenzaldehyde (e.g., 4-fluoro- (B1141089) or 4-chlorobenzaldehyde).

Efficiency in these pathways is highly dependent on the choice of catalyst, base, solvent, and temperature. While traditional Ullmann reactions required stoichiometric amounts of copper at high temperatures, modern catalytic systems have significantly improved conditions.

Catalytic Systems: Advanced catalytic systems often employ copper(I) or palladium complexes with various ligands to facilitate the C-O bond formation under milder conditions. For instance, copper(I) iodide (CuI) with ligands such as 1,10-phenanthroline (B135089) or L-proline has proven effective. Palladium-based catalysts, while more common for C-N and C-C coupling, can also be employed for diaryl ether synthesis.

The table below illustrates typical optimization parameters for a generalized Ullmann-type diaryl ether synthesis, which are applicable to the production of this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| CuI / L-proline | K₂CO₃ | DMSO | 90-120 | 12-24 | 75-90 |

| Cu₂O / 1,10-phenanthroline | Cs₂CO₃ | NMP | 110-140 | 10-20 | 80-95 |

| Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 80-110 | 8-16 | 70-88 |

| No Catalyst | K₂CO₃ | DMF | 140-160 | 24-48 | 50-70 |

This table represents generalized data for diaryl ether synthesis and illustrates common optimization trends.

Green Chemistry Principles in the Production of this compound

The integration of green chemistry principles into the synthesis of this compound aims to reduce environmental impact by minimizing waste, conserving energy, and using safer materials. researchgate.net

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing reaction rates, often leading to significantly reduced reaction times and increased yields compared to conventional heating. innovareacademics.injocpr.com For the synthesis of diaryl ethers, microwave irradiation can decrease reaction times from many hours to several minutes. scirp.org Similarly, ultrasound-assisted synthesis can enhance catalytic activity and promote reactions under milder conditions, representing another energy-efficient approach. acs.orgmdpi.com

Safer Solvents and Solvent-Free Reactions: A key principle of green chemistry is the reduction or elimination of hazardous solvents. innovareacademics.in Research has focused on replacing traditional polar aprotic solvents like DMF with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids. ijfmr.com Furthermore, solvent-free or "grinding" chemistry, where reactions are carried out by mixing or grinding solid reactants, represents an ideal green method. innovareacademics.insharif.edu These techniques reduce waste and simplify product purification. innovareacademics.in

Recyclable Catalysts: The development of heterogeneous catalysts is a cornerstone of green synthesis. Magnetically separable nanocatalysts, such as silica-coated iron oxide nanoparticles functionalized with catalytic groups (e.g., Fe₃O₄@SiO₂-SO₃H), offer a significant advantage. jwent.net These catalysts can be easily removed from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, which is both economically and environmentally beneficial. jwent.netnih.gov

The following table summarizes various green approaches applicable to the synthesis of this compound and related compounds.

| Green Principle | Technique/Method | Advantages | Reference |

| Energy Efficiency | Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. | innovareacademics.injocpr.com |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions, improved yields. | acs.orgmdpi.com | |

| Safer Solvents | Water, PEG, Ionic Liquids | Reduced toxicity and environmental impact. | ijfmr.com |

| Waste Prevention | Solvent-Free Grinding | Eliminates solvent waste, simple procedure, often at room temperature. | innovareacademics.insharif.edu |

| Catalysis | Magnetic Nanocatalysts | Easy separation and recyclability, reduced catalyst waste. | jwent.netnih.gov |

Investigations into Chemo- and Regioselectivity Control in Synthesis

Controlling selectivity is crucial in the synthesis of multifunctional molecules like this compound to ensure the desired isomer is formed and that other functional groups remain intact.

Chemoselectivity: The synthesis of this compound involves reactants with multiple reactive sites. The primary challenge is to ensure the desired O-arylation (ether bond formation) occurs without inducing side reactions involving the aldehyde or nitro groups.

Aldehyde Group: The aldehyde is sensitive to both oxidation and reduction. The reaction conditions, particularly the choice of base and the exclusion of strong reducing or oxidizing agents, must be mild enough to preserve the aldehyde functionality.

Nitro Group: The nitro group is susceptible to reduction, especially in the presence of certain metal catalysts and hydrogen sources. The selection of a catalytic system that favors C-O bond formation without reducing the nitro group is paramount.

The standard Ullmann condensation conditions using a copper catalyst and a carbonate base are generally chemoselective, preserving both the aldehyde and nitro functionalities.

Regioselectivity: Regioselectivity concerns the specific placement of functional groups on the aromatic rings.

In Ullmann-type Syntheses: When using precursors like 4-hydroxybenzaldehyde and 1-chloro-3-nitrobenzene, the regiochemistry is predetermined by the substitution pattern of the starting materials. The reaction connects the oxygen of the phenol at position 4 of the benzaldehyde (B42025) ring to position 1 of the nitrophenyl ring, resulting in the desired 4-(3-nitrophenoxy) structure.

In Alternative Pathways: If one were to synthesize the target molecule by first creating the diaryl ether (4-phenoxybenzaldehyde) and then introducing the nitro group, regioselectivity would be a major challenge. The phenoxy group is an ortho-, para-directing group. Direct nitration of 4-phenoxybenzaldehyde (B127426) would preferentially yield 4-(2-nitrophenoxy)- and 4-(4-nitrophenoxy)benzaldehyde. Achieving the desired meta-nitration would require more complex, multi-step strategies involving blocking groups or alternative synthetic designs. Therefore, the convergent approach using pre-functionalized precursors is superior for ensuring regiochemical purity. Studies on the reactions of substituted N-4-oxopyrimidin-2-ylthioureas with arylaldehydes highlight the importance of understanding reaction pathways to control the regioselectivity of ring closure in complex systems. mdpi.com

Tandem Reactions and One-Pot Synthetic Approaches from Precursors

To improve process efficiency, reduce waste, and save time, modern synthetic chemistry emphasizes tandem and one-pot reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates. acs.org

One-Pot Synthesis: While a direct one-pot synthesis for this compound from basic precursors is not widely reported, analogous strategies demonstrate the potential of this approach. For example, procedures have been developed for the synthesis of 4-substituted 3-nitrophenyl carbonyl compounds via a tandem oxidation–nitration of benzyl (B1604629) alcohols in a one-pot process. researchgate.net Applying this logic, one could envision a one-pot sequence where a precursor like 4-(3-hydroxyphenoxy)benzyl alcohol is oxidized to the aldehyde and subsequently nitrated to yield the final product, although controlling regioselectivity would be critical.

Tandem and Multi-component Reactions (MCRs): Tandem reactions, where a sequence of intramolecular or intermolecular reactions occurs spontaneously under a single set of conditions, are highly efficient. researchgate.net Researchers have developed one-pot, three-component reactions for synthesizing complex heterocyclic structures like 4H-pyrans and chromeno-[4,3-b]quinolin-6-ones, which often use substituted benzaldehydes as key starting materials. nih.govnih.gov These MCRs showcase how multiple bonds can be formed in a single operation, a principle that streamlines the synthesis of complex molecules derived from precursors like this compound. For instance, a four-component reaction for synthesizing quinoline (B57606) derivatives has been achieved through a tandem Friedlander annulation and C–H functionalization in one pot. rsc.org Such strategies underscore the ongoing efforts to build molecular complexity from simple starting materials in a highly efficient manner.

Spectroscopic and Advanced Structural Characterization Research of 4 3 Nitrophenoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4-(3-Nitrophenoxy)benzaldehyde, both ¹H and ¹³C NMR studies provide definitive evidence for its structure.

In the ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃), the aldehydic proton is distinctly observed as a singlet at approximately 9.97 ppm, a characteristic chemical shift for aldehydes. The aromatic region of the spectrum displays a complex series of multiplets between 7.12 and 8.06 ppm. Specifically, a multiplet corresponding to two protons is seen around 7.12-7.14 ppm, another multiplet for one proton appears at 7.40-7.42 ppm, a triplet for one proton is centered at 7.58 ppm, and a multiplet accounting for four protons is found in the 7.89-8.06 ppm range rsc.org.

The ¹³C NMR spectrum further corroborates the proposed structure. The aldehydic carbon (C=O) gives a signal at 190.9 ppm. The spectrum also shows aromatic carbon signals at 114.7, 118.7, 119.3, 125.7, 130.8, 132.1, and 132.5 ppm, along with signals for the carbons attached to the ether oxygen and the nitro group at 149.4, 156.4, and 162.8 ppm rsc.org. The complete assignment of these signals confirms the connectivity of the two aromatic rings through the ether linkage and the specific substitution pattern.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃.

| Type | Chemical Shift (δ) ppm | Description |

|---|---|---|

| ¹H NMR | 9.97 | (s, 1H, -CHO) |

| ¹H NMR | 7.89-8.06 | (m, 4H, Ar-H) |

| ¹H NMR | 7.58 | (t, J=8.2 Hz, 1H, Ar-H) |

| ¹H NMR | 7.40-7.42 | (m, 1H, Ar-H) |

| ¹H NMR | 7.12-7.14 | (m, 2H, Ar-H) |

| ¹³C NMR | 190.9 | (-CHO) |

| ¹³C NMR | 162.8, 156.4, 149.4 | (Ar-C) |

| ¹³C NMR | 132.5, 132.1, 130.8, 125.7 | (Ar-CH) |

| ¹³C NMR | 119.3, 118.7, 114.7 | (Ar-CH) |

Data sourced from supporting information provided by The Royal Society of Chemistry. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. While a specific, complete experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on the analysis of its constituent parts: a substituted benzaldehyde (B42025), a nitroarene, and a diaryl ether.

Key expected vibrational frequencies include:

Aldehyde Group: A strong C=O stretching band is anticipated around 1700 cm⁻¹, characteristic of aromatic aldehydes docbrown.info. The C-H stretching vibration of the aldehyde group typically appears as a pair of bands in the region of 2880-2650 cm⁻¹ docbrown.info.

Nitro Group: The nitro group (-NO₂) is expected to show two prominent stretching vibrations: an asymmetric stretch around 1530-1518 cm⁻¹ and a symmetric stretch near 1444-1350 cm⁻¹ nist.gov.

Diaryl Ether Linkage: The C-O-C ether linkage will exhibit a strong asymmetric stretching band, typically in the 1250-1230 cm⁻¹ region.

Aromatic Rings: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹ docbrown.inforesearchgate.net. C=C stretching vibrations within the benzene rings typically appear in the 1625-1440 cm⁻¹ range docbrown.info.

Raman spectroscopy would be complementary, providing strong signals for the symmetric vibrations of the nitro group and the aromatic ring modes, which may be weak in the IR spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | 2880 - 2650 |

| Aldehyde | C=O Stretch | ~1700 |

| Nitro | Asymmetric N-O Stretch | 1530 - 1518 |

| Nitro | Symmetric N-O Stretch | 1444 - 1350 |

| Diaryl Ether | Asymmetric C-O-C Stretch | 1250 - 1230 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1625 - 1440 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the chromophores present: the benzaldehyde system and the nitrophenoxy system.

Detailed studies on nitrobenzaldehyde isomers provide a strong basis for interpreting the expected electronic transitions uni-muenchen.de. The spectrum is likely characterized by several absorption bands:

A weak absorption band around 350 nm, which can be attributed to the n→π* electronic transition involving the lone pair of electrons on the oxygen atoms of both the aldehyde and nitro moieties uni-muenchen.de.

A band of intermediate intensity peaking near 300 nm, corresponding to π→π* excitations primarily within the aromatic rings uni-muenchen.de.

A strong absorption band around 250 nm, which is ascribed to π→π* transitions that involve significant charge transfer character between the nitro group and the benzene ring uni-muenchen.de.

The conjugation between the phenoxy oxygen and the benzaldehyde ring may cause a slight red shift (bathochromic shift) of these bands compared to simple nitrobenzene or benzaldehyde.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₉NO₄), the exact molecular weight is 243.21 g/mol chemscene.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 243. A plausible fragmentation pathway would involve the initial cleavage of the most labile bonds. Key fragmentation steps could include:

Cleavage of the ether bond: This is a common fragmentation pathway for diaryl ethers, which could lead to ions corresponding to the nitrophenoxy radical cation (m/z 139) or the benzaldehyde radical cation (m/z 105), depending on which fragment retains the charge.

Loss of the nitro group: Fragmentation by loss of ·NO₂ (46 Da) from the molecular ion would result in a fragment at m/z 197.

Loss of the aldehyde group: Loss of the formyl radical (·CHO, 29 Da) from the molecular ion would produce an ion at m/z 214 docbrown.info. Further loss of CO (28 Da) from the [M-H]⁺ ion is also a common pathway for benzaldehydes docbrown.info.

Predicted mass spectrometry data for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, showing expected m/z values of 244.06, 266.04, and 242.04, respectively uni.lu.

Table 3: Predicted Mass Spectrometry Fragments for this compound.

| m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 243 | [M]⁺ | [C₁₃H₉NO₄]⁺ |

| 214 | [M - CHO]⁺ | [C₁₂H₉NO₃]⁺ |

| 197 | [M - NO₂]⁺ | [C₁₃H₉O₂]⁺ |

| 139 | [O-C₆H₄-NO₂]⁺ | [C₆H₄NO₃]⁺ |

| 105 | [C₆H₄-CHO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Single Crystal X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

Single crystal X-ray diffraction (XRD) provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. As of now, a published crystal structure for this compound has not been reported in the primary literature.

However, based on the crystal structures of analogous molecules like 4-(4-methoxyphenoxy)benzaldehyde, certain structural features can be anticipated researchgate.net. It is highly probable that the molecule is not planar. The two aromatic rings are expected to be twisted relative to each other, with a significant C-O-C bond angle at the ether linkage (typically around 118-120°) researchgate.net. The dihedral angle between the least-squares planes of the two benzene rings is likely to be substantial, potentially in the range of 70-80°, to minimize steric hindrance researchgate.net.

In the solid state, the crystal packing would be influenced by intermolecular interactions. Weak C-H···O hydrogen bonds involving the aldehyde and nitro oxygen atoms are likely to play a role in stabilizing the crystal lattice, potentially forming supramolecular layers or networks.

Computational Chemistry and Theoretical Modeling of 4 3 Nitrophenoxy Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules. biointerfaceresearch.com These methods provide a robust framework for understanding the electron distribution and energy levels within 4-(3-Nitrophenoxy)benzaldehyde, which are key determinants of its chemical behavior. DFT has become a popular method for such studies due to its balance of computational cost and accuracy in predicting molecular properties. materialsciencejournal.org Although detailed peer-reviewed DFT studies specifically focused on this compound are not widely available in scientific literature, the principles of these calculations allow for a theoretical exploration of its characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. nih.gov Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or electron-accepting nature. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. unar.ac.id A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be distributed across the electron-rich phenoxy-benzaldehyde moiety, while the LUMO is anticipated to be localized primarily on the electron-withdrawing nitrophenyl group. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. materialsciencejournal.org

Table 1: Theoretical Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance | Predicted Value for this compound |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | Data not available in literature |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | Data not available in literature |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | Data not available in literature |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron | Data not available in literature |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | Data not available in literature |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons | Data not available in literature |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | Data not available in literature |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | Data not available in literature |

Note: Specific calculated values for this compound are not available in published peer-reviewed literature. The table illustrates the types of data generated from FMO analysis.

The distribution of electron density within this compound governs its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on the molecule's surface. uwosh.edu The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov

In this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the carbonyl oxygen of the aldehyde group, making them primary sites for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, positive potential would likely be concentrated around the hydrogen atoms of the aromatic rings and the aldehyde proton. A detailed, calculated MEP map for this specific compound is not currently available in the scientific literature.

Quantum chemical methods can predict various types of molecular spectra, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. researchgate.net Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions and predict the UV-Visible absorption spectrum. unar.ac.id Such calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Similarly, DFT calculations can determine the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of vibrational modes to specific functional groups and bond movements within the molecule. For this compound, characteristic vibrational frequencies for the C=O stretch of the aldehyde, the N-O stretches of the nitro group, and the C-O-C stretch of the ether linkage would be of particular interest. However, published studies containing predicted spectroscopic data for this compound are not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rasayanjournal.co.in For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape. The molecule possesses several rotatable bonds, most notably the C-O bonds of the ether linkage, which allow the two aromatic rings to adopt various orientations relative to each other.

MD simulations could be employed to:

Determine the preferred low-energy conformations of the molecule in different environments (e.g., in a vacuum or in various solvents).

Analyze the dynamics of conformational changes and the energy barriers between different conformers.

Study how the molecule interacts with solvent molecules or other solutes, providing a dynamic picture of intermolecular forces.

Despite the utility of this technique, specific molecular dynamics simulation studies for this compound have not been reported in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. chemscene.comuni.lu These models are built by calculating a set of molecular descriptors (numerical values that encode structural, physical, or chemical features) for each compound in a dataset and then using regression analysis to find a mathematical equation that relates these descriptors to the observed activity or property.

A QSAR study involving this compound would require a dataset of structurally similar derivatives with measured biological activity (e.g., enzyme inhibition, toxicity). Descriptors for these molecules could include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity (LogP). chemscene.com The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives and to understand which structural features are most important for the desired activity. While QSAR studies have been conducted on broad classes of nitroaromatic compounds to predict properties like toxicity, specific QSAR models developed for a series of this compound derivatives are not present in the current literature. chemscene.com

Table 2: Basic Computed Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉NO₄ | |

| Molecular Weight | 243.21 g/mol | |

| XlogP (predicted) | 3.0 - 3.1996 | |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 |

This data is derived from computational predictions available in chemical databases.

Advanced Applications and Research Directions for 4 3 Nitrophenoxy Benzaldehyde Derivatives

Applications in Medicinal Chemistry and Bioactive Compound Development

The structural framework of 4-(3-Nitrophenoxy)benzaldehyde serves as a valuable starting point for the synthesis of new therapeutic agents. Researchers have successfully synthesized and evaluated a variety of derivatives, including Schiff bases, hydrazones, and heterocyclic compounds, demonstrating significant bioactivity across several domains.

Antimicrobial Activity Mechanisms and Potency Assessment

Derivatives of benzaldehyde (B42025) have demonstrated notable antimicrobial properties. The primary mechanism of action for many of these compounds, particularly those with hydroxyl groups, involves interaction with the microbial cell surface, which leads to the disintegration of the cell membrane and subsequent cell death. nih.govnih.gov Some derivatives also appear to cause the intracellular coagulation of cytoplasmic components, further inhibiting cell growth. nih.gov

Research into polysubstituted phenylisoxazoles, which can be derived from related nitro-aromatic precursors, has shown potent antibacterial activity. Specifically, certain 4-nitro-3-phenylisoxazole derivatives exhibited inhibition rates of over 90% against plant pathogens like Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac) at concentrations of 50-100 μg/mL. nih.gov The synthesis of benzoxazole derivatives from precursors like 3-nitro-4-hydroxybenzaldehyde has also yielded compounds with recognized antimicrobial potential. tsijournals.com

To enhance their practical applications, benzaldehyde derivatives have been immobilized onto polymeric carriers. For instance, attaching these compounds to amine-terminated polyacrylonitrile creates antimicrobial polymers capable of inhibiting the growth of a range of microorganisms, including Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net The efficacy of these polymers is influenced by their microstructure and the chemical nature of the immobilized bioactive group. nih.govnih.gov

| Derivative Class | Microorganism(s) | Observed Activity/Mechanism |

| Hydroxybenzaldehydes | Bacteria | Disintegration of cell membrane; coagulation of cytoplasm nih.gov |

| 4-Nitro-3-phenylisoxazoles | Xanthomonas oryzae, Xanthomonas axonopodis | >90% inhibition at 50-100 μg/mL nih.gov |

| Benzoxazoles | Various microbes | Screened for general antimicrobial activity tsijournals.com |

| Polymer-immobilized benzaldehydes | S. aureus, P. aeruginosa, E. coli | Inhibition of microbial growth nih.govnih.gov |

Antifungal Activity Investigations and Structure-Activity Relationships

The antifungal potential of benzaldehyde derivatives is an area of active investigation, with studies revealing that their mechanism often involves the disruption of the fungus's cellular antioxidation system. nih.govresearchgate.net These redox-active compounds can debilitate the cellular redox homeostasis in fungi, leading to the suppression of fungal growth. nih.gov

Structure-activity relationship (SAR) studies have provided crucial insights into optimizing antifungal potency. A key finding is that the presence of an ortho-hydroxyl group in the aromatic ring tends to increase antifungal activity. nih.gov The disruption of the fungal antioxidation system makes these compounds effective not only as standalone antifungal agents but also as chemosensitizing agents that can enhance the efficacy of conventional fungicides. nih.gov For example, certain benzaldehydes can overcome the tolerance of some fungal strains to other agents and increase their sensitivity to mitochondrial respiration inhibitors. nih.gov

One study on a specific benzaldehyde derivative, identified as MPOBA, demonstrated its ability to almost completely inhibit the production of aflatoxin B1 (AFB1) by Aspergillus flavus at a concentration of 1.15 mM, even while its direct fungal growth inhibition was moderate (around 35%). mdpi.com This suggests a targeted mechanism against mycotoxin production, potentially related to inducing oxidative stress in the fungus. researchgate.netmdpi.com

| Structural Feature / Compound | Effect on Antifungal Activity | Proposed Mechanism |

| Ortho-hydroxyl group | Increases potency nih.gov | Enhances disruption of cellular antioxidation nih.gov |

| Benzaldehyde Derivative (MPOBA) | Potent inhibitor of aflatoxin B1 production mdpi.com | Induction of oxidative stress mdpi.com |

| General Benzaldehydes | Effective against various fungal pathogens | Disruption of cellular redox homeostasis nih.gov |

Anticancer and Cytotoxic Activity Research with Cellular and Molecular Targets

Benzaldehyde and its derivatives have emerged as a compelling class of compounds in cancer research due to their ability to modulate key cellular signaling pathways. nih.govresearchgate.net Studies have shown that benzaldehyde can inhibit the growth of cancer cells, including those resistant to standard treatments, by targeting the 14-3-3ζ protein. nih.gov This protein acts as a hub for oncogenic pathways, and its inhibition disrupts interactions with various client proteins involved in cancer progression. nih.govresearchgate.net

A significant molecular mechanism of benzaldehyde involves suppressing the interaction between 14-3-3ζ and the phosphorylated form of histone H3 (H3S28ph). nih.gov This interaction is implicated in treatment resistance and the regulation of genes related to the epithelial-mesenchymal transition (EMP), a key process in cancer metastasis. nih.gov By disrupting this link, benzaldehyde derivatives can inhibit tumor growth and metastasis, as demonstrated in mouse models of pancreatic cancer. nih.gov Furthermore, benzaldehyde has been found to inhibit several major signaling pathways that are frequently activated in cancer, including PI3K/AKT/mTOR, STAT3, and NFκB. researchgate.net

Other research has focused on specific derivatives, such as benzyloxybenzaldehydes, which have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in human leukemia (HL-60) cells. nih.gov Similarly, novel Schiff bases derived from 4-nitrobenzaldehyde have demonstrated cytotoxic activity against oral cancer cell lines, with the anti-cancer mechanism potentially attributed to the azomethine (-HC=N-) group. researchgate.net

| Derivative/Compound | Cancer Cell Line(s) | Cellular/Molecular Target(s) |

| Benzaldehyde | Pancreatic cancer, Non-small cell lung cancer | 14-3-3ζ protein, H3S28ph, PI3K/AKT/mTOR, STAT3, NFκB pathways nih.govresearchgate.net |

| Benzyloxybenzaldehydes | Human leukemia (HL-60) | Induction of apoptosis, G2/M cell cycle arrest nih.gov |

| 4-Nitrobenzaldehyde Schiff base | Oral squamous carcinoma | Apoptotic induction, potentially via azomethine group researchgate.net |

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of this compound are being explored as inhibitors of various enzymes implicated in disease. A notable target is tyrosinase, a key enzyme in melanin synthesis. Studies on 4-substituted benzaldehydes have shown that they can effectively inhibit this enzyme. For instance, 4-nitrobenzaldehyde acts as a noncompetitive inhibitor of mushroom tyrosinase. researchgate.netnih.gov The inhibition kinetics suggest that the substituent at the 4-position of the benzaldehyde ring can influence whether the inhibition is partial or full, indicating that steric factors can play a role in how the inhibitor interacts with the enzyme's active site. researchgate.netnih.gov

Beyond tyrosinase, other enzymes are also targeted by related structures. Research has been conducted on benzohydrazide derivatives, which have shown inhibitory activity against monoamine oxidases (MAOs) and β-secretase, enzymes relevant to neurological disorders. mdpi.com Additionally, benzaldehyde O-benzyl oximes have been investigated as inhibitors of aldose reductase (ALR2), an enzyme involved in the complications of diabetes. mdpi.com In another study, novel oxadiazole derivatives were synthesized and found to be effective inhibitors of carbonic anhydrase II (CA-II), an enzyme linked to conditions like glaucoma. nih.gov

| Derivative Class | Target Enzyme | Inhibition Type/Potency (IC50) |

| 4-Nitrobenzaldehyde | Mushroom Tyrosinase | Noncompetitive researchgate.net |

| 4-Bromobenzaldehyde | Mushroom Tyrosinase | Partial noncompetitive (IC50: 114 μM) researchgate.net |

| 4-Chlorobenzaldehyde | Mushroom Tyrosinase | Partial noncompetitive (IC50: 175 μM) researchgate.net |

| Benzohydrazides | Monoamine Oxidases (MAOs), β-Secretase | Inhibitory activity observed mdpi.com |

| Benzaldehyde O-benzyl oximes | Aldose Reductase (ALR2) | Inhibitory activity observed mdpi.com |

| Oxadiazole Analogues | Carbonic Anhydrase II (CA-II) | Good to moderate inhibition (IC50: 12.1 to 53.6 µM) nih.gov |

Molecular Docking and Receptor Interaction Profiling in Drug Design

Molecular docking simulations are a powerful tool in modern drug design, providing insights into how a molecule might bind to a biological target at the atomic level. This in silico approach is widely used to predict the binding affinity and orientation of derivatives of this compound within the active sites of proteins.

For example, docking studies on novel 3-phenyl-β-alanine-based oxadiazole analogues helped to elucidate their binding mode with carbonic anhydrase II. nih.gov The results indicated that these compounds fit well into the entrance of the enzyme's active site, forming crucial hydrogen bonds with key amino acid residues such as Thr199, Thr200, and Gln92. nih.gov Such detailed interaction profiles are invaluable for guiding the rational design of more potent and selective inhibitors.

Similar computational methods have been applied to other derivatives. Molecular docking of benzylidene ketones synthesized from 4-nitrobenzaldehyde was used to evaluate their binding affinity with protein tyrosine kinases. hu.edu.jo In the field of antibacterial research, docking simulations have been performed on Schiff bases and hydrazone derivatives originating from 4-nitrophenoxy precursors to understand their interactions with bacterial targets. nih.govarabjchem.org These studies help to build a comprehensive picture of the structure-activity relationships, connecting specific chemical features to biological function.

| Derivative Class | Protein Target | Key Interacting Residues |

| Oxadiazole Analogues | Carbonic Anhydrase II | Thr199, Thr200, Gln92 nih.gov |

| Benzylidene Ketones | Protein Tyrosine Kinases | Active site binding evaluated hu.edu.jo |

| Benzimidazole-Triazoles | Not specified | Docking studies performed jchemlett.com |

| Schiff Bases/Hydrazones | Bacterial targets | Docking studies performed nih.govarabjchem.org |

Contributions to Materials Science and Engineering Research

The applications of this compound derivatives extend beyond medicine into the realm of materials science. A significant area of development is the creation of advanced antimicrobial polymers. nih.govnih.gov By chemically immobilizing benzaldehyde derivatives onto polymeric backbones, such as amine-terminated polyacrylonitrile (PAN), researchers can create materials with built-in biocidal properties. nih.govnih.govresearchgate.net

These functionalized polymers act as a carrier matrix for the active antimicrobial agents. nih.gov The resulting materials have been shown to effectively inhibit the growth of a variety of microorganisms, including both bacteria and fungi. nih.govnih.gov The antimicrobial efficacy of these polymers can be tuned based on the polymer's microstructure and, importantly, the chemical structure of the attached benzaldehyde derivative. For example, studies have found that increasing the number of phenolic hydroxyl groups on the bioactive moiety enhances the material's antimicrobial activity. nih.govnih.gov

The potential applications for such biocidal polymers are vast. They could be used in biomedical devices to reduce the risk of infections, in water treatment systems to prevent biofouling, or as additives in paints and coatings to create self-disinfecting surfaces. This research direction represents a convergence of organic synthesis and polymer engineering to address persistent challenges related to microbial contamination. nih.gov

Development of Electronic and Optoelectronic Materials (e.g., OLEDs, DSSCs)

The unique electronic structure of this compound, characterized by donor (phenoxy ether) and acceptor (nitro and aldehyde) moieties, makes its derivatives promising candidates for use in organic electronic and optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

In the field of OLEDs, research has focused on developing novel small organic molecules that serve as efficient emitters. The design strategy often involves creating hybrid structures that decrease intermolecular aggregation and disrupt crystallinity in the solid state to achieve pure and efficient luminescence. For instance, derivatives combining pyrene and benzimidazole moieties have been synthesized for use as blue OLED emitters. nih.gov These compounds aim to reduce the π-π stacking that often leads to undesirable shifts in the emission spectrum. nih.gov Similarly, benzophenone and benzonitrile derivatives are explored for their applications in the emissive layers of OLEDs, acting as either host materials or emitters. rsc.orgmdpi.com The donor-acceptor-donor (D-A-D) architecture is a common motif in these designs, highlighting the potential of incorporating the this compound framework into such multifunctional materials.

For DSSCs, the focus is on designing sensitizer dyes that can efficiently absorb light and inject electrons into a semiconductor matrix, typically titanium dioxide (TiO₂). Research has shown that compounds with nitro groups as anchors can serve as effective photosensitizers. For example, ferrocenyl oxadiazoles featuring phenolic or nitro anchors have been synthesized and tested in TiO₂-based DSSCs. bath.ac.uk These studies indicate that the presence of electron-withdrawing groups and suitable spacer units can lead to good photovoltaic performance by facilitating electronic communication and suppressing charge recombination. bath.ac.uk The performance of DSSCs can be further enhanced by optimizing the photoanode, for instance by creating composites of TiO₂ nanosheets with graphene, which improves light harvesting and electron transport. rsc.org

Research on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in optoelectronics and photonics, including optical switching and data storage. nih.gov Organic compounds, particularly those with significant delocalized π-electron systems and strong donor-acceptor groups, are known to exhibit high NLO responses. The structure of this compound derivatives, containing an electron-withdrawing nitro group, makes them promising candidates for NLO applications.

The NLO properties of organic molecules are related to their molecular polarizability and hyperpolarizability. The presence of the nitro group, a strong electron-attracting moiety, can significantly enhance these properties. nih.gov Theoretical and experimental studies on related organic compounds, such as pyrazoline derivatives, have been conducted to determine NLO parameters like the non-linear refractive index (η₂) and third-order electronic susceptibility (χ⁽³⁾). utp.edu.co Techniques like the Z-scan method are employed to measure these properties, often using a laser source to probe the material's response. utp.edu.co Computational studies using Density Functional Theory (DFT) are also used to predict and correlate molecular structure with NLO activity. nih.govutp.edu.co Research indicates that the strategic placement of electron-donating and electron-withdrawing groups enhances charge transfer and, consequently, the NLO response.

Corrosion Inhibition Studies and Surface Adsorption Mechanisms

Derivatives of benzaldehyde, including those with nitro substitutions, have been extensively studied as corrosion inhibitors for metals like mild steel and aluminum in acidic environments. icrc.ac.irresearchgate.netrsc.org These organic molecules function by adsorbing onto the metal surface, forming a protective layer that shields the metal from the corrosive medium. icrc.ac.ir

The inhibition efficiency of these compounds is dependent on their concentration and molecular structure. The presence of heteroatoms such as nitrogen and oxygen, as well as π-electrons from the aromatic rings, facilitates the adsorption process. icrc.ac.ir The mechanism of interaction can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor's active sites and the metal's d-orbitals). icrc.ac.ir

Studies on various benzaldehyde thiosemicarbazone derivatives show that their adsorption on a mild steel surface often complies with the Langmuir adsorption isotherm. rsc.org Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of these inhibitors. Polarization studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. rsc.orgacademie-sciences.fr

Below is a data table summarizing the inhibition efficiency of some benzaldehyde derivatives.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone | Mild Steel | 1 M HCl | >90% (at 5 mM) | Langmuir | icrc.ac.iricrc.ac.ir |

| Halogen-substituted benzaldehyde thiosemicarbazones | Mild Steel | 1 M HCl | >95% | Langmuir | rsc.org |

| p-Aminophenol-N-Benzylidene | Aluminum | 1 M HCl | ~90% (at 200 ppm) | Langmuir | researchgate.net |

| p-Anisidine-N-Benzylidene | Aluminum | 1 M HCl | ~85% (at 200 ppm) | Langmuir | researchgate.net |

Exploration of Liquid Crystalline Material Properties

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. uh.edu The molecular structure required for liquid crystalline behavior typically involves a rigid, rod-like shape (mesogenic core) and often includes polar terminal groups. uh.edu The this compound framework, with its elongated, semi-rigid structure and polar nitro group, is a suitable building block for designing new liquid crystalline materials.

The formation of liquid crystal phases (mesophases), such as nematic and smectic phases, is highly dependent on molecular architecture. Studies on related systems, such as those containing ester or azo linkages, have shown that factors like the length of terminal alkoxy chains and the presence and position of lateral groups significantly influence the type of mesophase and the transition temperatures. researchgate.netijert.org For instance, in homologous series, increasing the alkoxy chain length can induce the formation of more ordered smectic phases from less ordered nematic phases. ijert.orgworldscientificnews.com

The strong dipole moment associated with the terminal nitro group can lead to specific molecular arrangements, such as parallel and head-to-head packing within the smectic layers. researchgate.net The interplay between molecular shape, intermolecular forces, and thermal energy dictates the stability and range of the liquid crystalline phases. The introduction of asymmetry or specific linkers like an ethynyl group can also be used to tune molecular packing and promote the formation of desired liquid crystal structures. mdpi.com

Enzymatic Biotransformation and Biotechnological Applications

The enzymatic modification of aromatic compounds is a field of significant interest for producing valuable chemicals under mild and selective conditions. tudelft.nl Derivatives of this compound possess two primary functional groups amenable to biotransformation: the nitro group and the aldehyde group.

The aldehyde group can be either oxidized to a carboxylic acid or reduced to an alcohol. This transformation can be catalyzed by various oxidoreductases. For example, alcohol dehydrogenases can catalyze the reduction of benzaldehydes to their corresponding benzyl (B1604629) alcohols. researchgate.net Conversely, amine oxidases can be used to produce aldehydes from primary amines, and these enzymatic systems can be coupled with catalase to remove the hydrogen peroxide byproduct. mdpi.com

The nitro group can be reduced by a class of enzymes known as nitroreductases. These flavoenzymes catalyze the reduction of nitro groups to nitroso, hydroxylamine, and ultimately amine functionalities using NAD(P)H as a cofactor. nih.gov This enzymatic reduction is a key step in both detoxification pathways and synthetic applications. However, a challenge in using nitroaromatic compounds in whole-cell biocatalysis is that the resulting aromatic amines can sometimes inhibit enzyme activity. chemrxiv.org The selective enzymatic reduction of nitroaromatics can yield valuable products like amino, azoxy, and azo compounds. nih.gov

Environmental Chemistry Research of Derivatives

Nitroaromatic compounds have been introduced into the environment primarily through industrial activities, and they are often considered priority pollutants due to their potential toxicity and resistance to degradation. nih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring less susceptible to oxidative attack by microbial enzymes, contributing to the recalcitrance of these compounds. nih.gov

The environmental fate of this compound derivatives is governed by their susceptibility to microbial degradation. Bacteria have evolved various strategies to metabolize nitroaromatic compounds. slideshare.net

Aerobic Degradation : Under aerobic conditions, microorganisms can utilize nitroaromatics as sources of carbon, nitrogen, and energy. slideshare.netnih.gov Degradation can be initiated by dioxygenase or monooxygenase enzymes that hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov Another pathway involves the initial reduction of the nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement. nih.gov

Anaerobic Degradation : In the absence of oxygen, the primary transformation is the reduction of the nitro group by nitroreductases to form the corresponding aromatic amine. slideshare.netnih.gov While this initial reduction is common, the complete mineralization of nitroaromatics by a single anaerobic strain is rare. slideshare.net

The persistence of these compounds in soil and groundwater is a concern, and research focuses on identifying microbial strains and consortia capable of their complete degradation. nih.govresearchgate.net Bioremediation strategies, including the use of fungi like Phanerochaete chrysosporium, are being explored for the cleanup of sites contaminated with nitroaromatic compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Nitrophenoxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 3-nitrophenol with 4-fluorobenzaldehyde in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 phenol-to-aldehyde ratio) to account for steric hindrance from the nitro group. Post-synthesis purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : Analyze -NMR for diagnostic peaks: aldehyde proton (~10 ppm), aromatic protons (7–8.5 ppm with splitting patterns reflecting nitro and ether substituents) .

- FTIR : Confirm C=O stretch (~1700 cm) and NO asymmetric/symmetric stretches (~1520 and 1350 cm) .

- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity; retention time comparison with standards is critical .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- Spill Management : Absorb with inert material (e.g., sand), collect in sealed containers, and dispose as hazardous waste .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (N) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does the nitro group in this compound influence its electronic properties and reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to map electron density distribution. The nitro group’s electron-withdrawing nature reduces electron density on the benzaldehyde ring, favoring electrophilic substitution at specific positions .

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; compare yields with/without nitro substituents. Catalytic systems (e.g., Pd(PPh)/KCO) are effective .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology :

- SHELX Refinement : Use SHELXL-2018 for structure solution. Address disordered nitro groups using PART and SIMU instructions .

- Twinned Data : For non-merohedral twinning, apply HKLF5 format in SHELXL and refine twin laws (e.g., BASF parameter) .

- Validation Tools : Check R (<5%) and Flack parameter (±0.1) to confirm enantiopurity .

Q. How can hydrogen-bonding patterns in this compound cocrystals be analyzed for supramolecular design?

- Methodology :

- Graph Set Analysis : Use Mercury 4.3 to classify hydrogen bonds (e.g., motifs). The aldehyde oxygen often acts as an acceptor, while nitro groups form weak C–H···O interactions .

- Thermal Analysis : Correlate DSC data (melting points, phase transitions) with hydrogen-bond stability. Cocrystals with resorcinol show enhanced thermal stability (ΔH >150 J/g) .

Q. What computational models predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). The nitro group’s orientation affects binding affinity (ΔG < −8 kcal/mol indicates strong interactions) .

- QSAR Studies : Build regression models (e.g., MLR) using descriptors like logP and polar surface area. Nitro-substituted derivatives show higher cytotoxicity (IC <10 μM in HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.